N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
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Overview
Description
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a complex organic compound that features a pyridine ring, a pyrazole ring, and a methanesulfonamide group
Mechanism of Action
Target of Action
The primary targets of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide are yet to be identified. The compound belongs to a class of molecules that often interact with various enzymes and receptors, influencing their activity .
Mode of Action
Similar compounds have been shown to interact with their targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Based on its structural similarity to other known compounds, it may influence pathways related to cell signaling, metabolism, or gene expression .
Pharmacokinetics
Similar compounds have been shown to have good absorption and distribution profiles, undergo metabolism in the liver, and be excreted via the kidneys .
Result of Action
Based on the activities of structurally similar compounds, it may lead to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction with a suitable pyridine derivative.
Attachment of the Methanesulfonamide Group: The final step involves the sulfonation of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the functional groups attached.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but differ in the presence of the imidazo ring and bromine atom.
Uniqueness
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is unique due to the combination of the pyridine and pyrazole rings with the methanesulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-18(16,17)13-7-9-15-8-5-11(14-15)10-4-2-3-6-12-10/h2-6,8,13H,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLXXZFONNKHMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C=CC(=N1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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